4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)-1,3,2-dioxaborolane is a boronic acid derivative known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic ester group and a tetrahydropyran moiety, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the reaction of 3-(hydroxymethyl)phenol with tetrahydropyran-4-one to form the corresponding ether, followed by a boronic acid derivative formation using a suitable boronic acid source.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction: It can undergo oxidation to form the corresponding boronic acid and reduction reactions to yield boronic esters.
Substitution Reactions: The boronic ester group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Such as sodium carbonate or potassium phosphate.
Solvents: Organic solvents like toluene or THF.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling.
Boronic Acids and Esters: Through oxidation and reduction reactions.
Scientific Research Applications
Chemistry: This compound is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Biology: It serves as a tool in the study of biological systems, particularly in the development of bioconjugation techniques. Medicine: Its derivatives are explored for potential therapeutic applications, including drug discovery and development. Industry: It is utilized in the manufacturing of pharmaceuticals, agrochemicals, and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds by coordinating with palladium catalysts and reacting with organohalides or organotriflates. The molecular targets and pathways involved are typically related to the formation of biaryl compounds and other complex organic molecules.
Comparison with Similar Compounds
Tetrahydropyran-4-boronic acid pinacol ester: Another boronic acid derivative used in cross-coupling reactions.
Allylboronic acid pinacol ester: Used in similar cross-coupling reactions.
Cyclopropylboronic acid pinacol ester: Another boronic acid derivative with unique reactivity.
Uniqueness: 4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)-1,3,2-dioxaborolane stands out due to its specific structural features, which provide enhanced stability and reactivity in cross-coupling reactions compared to other boronic acid derivatives.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(oxan-4-ylmethoxy)phenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BO4/c1-17(2)18(3,4)23-19(22-17)15-6-5-7-16(12-15)21-13-14-8-10-20-11-9-14/h5-7,12,14H,8-11,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRCYJOTPKRXJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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